Chlorooxoacetic acid propyl ester

Catalog No.
S15982745
CAS No.
54166-91-5
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorooxoacetic acid propyl ester

CAS Number

54166-91-5

Product Name

Chlorooxoacetic acid propyl ester

IUPAC Name

propyl 2-chloro-2-oxoacetate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-2-3-9-5(8)4(6)7/h2-3H2,1H3

InChI Key

SPDFUQSXHXWHLI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=O)Cl

Chlorooxoacetic acid propyl ester, also known as propyl chloroacetate, is an organic compound with the molecular formula C5H9ClO2C_5H_9ClO_2 and a molecular weight of approximately 136.577 g/mol. It is categorized as an ester derived from chloroacetic acid and propanol. The compound appears as a colorless liquid with a characteristic odor, and it is soluble in organic solvents but less so in water. Its structure features a chloro substituent on the acetic acid moiety, which significantly influences its chemical properties and reactivity .

Typical of esters and halogenated compounds. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water and an acid or base catalyst, chlorooxoacetic acid propyl ester can undergo hydrolysis to yield chloroacetic acid and propanol.
  • Transesterification: This compound can react with different alcohols to form corresponding esters, facilitating the synthesis of various alkyl esters .

Chlorooxoacetic acid propyl ester can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction between chloroacetic acid and propanol in the presence of a catalyst (e.g., sulfuric acid). This reaction typically proceeds under reflux conditions to promote ester formation.
    Chloroacetic Acid+PropanolH2SO4Chlorooxoacetic Acid Propyl Ester+Water\text{Chloroacetic Acid}+\text{Propanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Chlorooxoacetic Acid Propyl Ester}+\text{Water}
  • Nucleophilic Substitution: Another method involves treating chloroacetyl chloride with propanol, resulting in the formation of chlorooxoacetic acid propyl ester along with hydrochloric acid as a byproduct.

Chlorooxoacetic acid propyl ester has various applications across different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is used in formulations for paints, coatings, and adhesives.
  • Research: It acts as a reagent in organic synthesis for developing new compounds with potential biological activities .

Interaction studies involving chlorooxoacetic acid propyl ester focus on its reactivity with various nucleophiles. Research indicates that it can interact with amino acids and other biomolecules, potentially influencing metabolic pathways. Additionally, studies on similar esters suggest that they may exhibit varying degrees of toxicity based on their structural characteristics and substituents .

Similar Compounds: Comparison

Chlorooxoacetic acid propyl ester shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Propyl acetateC5H10O2C_5H_{10}O_2Non-halogenated; commonly used as a solvent
Methyl chloroacetateC3H5ClO2C_3H_5ClO_2Shorter carbon chain; higher volatility
Ethyl chloroacetateC4H7ClO2C_4H_7ClO_2Similar structure but different alkyl group
Chloroacetic acidC2H3ClO2C_2H_3ClO_2Parent compound; simpler structure without ester

Chlorooxoacetic acid propyl ester is unique due to its specific combination of a propyl group and a chlorine substituent on the acetic moiety, which influences both its chemical reactivity and potential applications in synthesis .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

150.0083718 g/mol

Monoisotopic Mass

150.0083718 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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